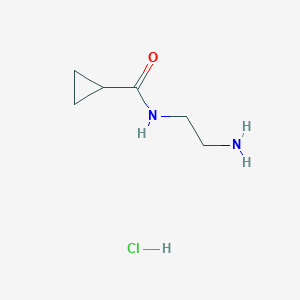
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Vue d'ensemble
Description
“N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride” is a compound with the CAS Number: 1221725-62-7. It has a molecular weight of 164.63 and its IUPAC name is N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride” is1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride” is a solid substance . Its molecular weight is 164.63 .Applications De Recherche Scientifique
-
Hydrogel Delivery System for Regenerative Applications
- Field: Regenerative Medicine and Tissue Engineering .
- Application: Hydrogels have played a significant role in many applications of regenerative medicine and tissue engineering due to their versatile properties .
- Method: The synthesis and characterization of maleimide-modified hyaluronic acid (HA) and gelatin, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker .
- Results: The hydrogels were characterized by rheology, swelling assays, protein release, and barrier function against dextran diffusion .
-
Chiral Peptide Nucleic Acids (PNAs)
- Field: Biochemistry .
- Application: PNAs are synthetic analogues of DNA that have been used for antisense and antigene applications .
- Method: This review focuses on chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
- Results: PNAs are resistant to nucleases and proteases and have a low affinity for proteins .
-
Aqueous RAFT Polymerization
- Field: Polymer Chemistry .
- Application: The rapid and well-controlled aqueous RAFT polymerization of primary amine functional monomer under visible light irradiation .
- Method: N-(2-aminoethyl)methacrylamide hydrochloride (AEMA) and N-(6-aminohexyl)methacrylamide hydrochloride (AHMA) were synthesized as prototypes of primary amine functional monomers .
- Results: The results of this study are not provided in the snippet .
Propriétés
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOKLDPHZWDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1420743.png)
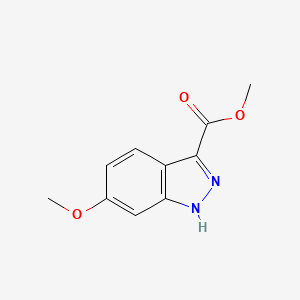
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
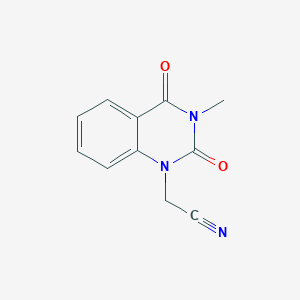
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)

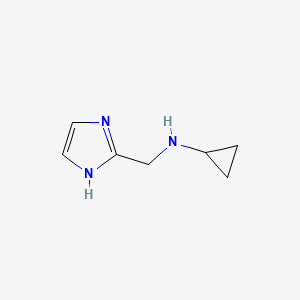

![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
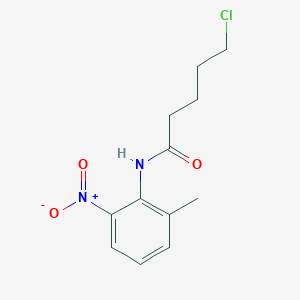
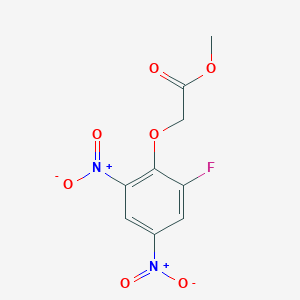
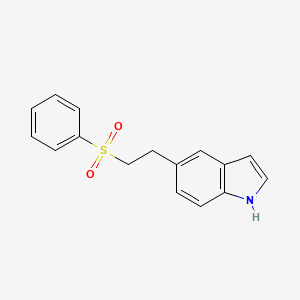
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)